Cyclopropane-1,2-diamine

Übersicht

Beschreibung

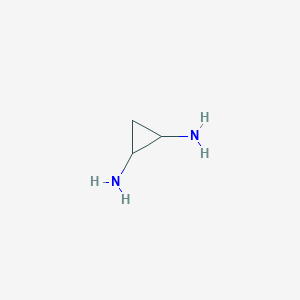

Cyclopropane-1,2-diamine is a cyclic organic compound characterized by a three-membered ring structure with two amine groups attached to adjacent carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropane-1,2-diamine can be synthesized through several methods. One common approach involves the cyclization of 1,3-dihalopropanes or β-haloalkenes using metal-based reductants such as lithium or magnesium . Another method includes the cyclopropanation of alkenes using haloform (CHX3) and a strong base under phase-transfer conditions to produce geminal dihalocyclopropanes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. For instance, chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of specific organosilicon reductants has been reported . These methods ensure high yields and scalability for industrial applications.

Analyse Chemischer Reaktionen

Alkylation Reactions

Cyclopropane-1,2-diamine undergoes alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions (e.g., NaOH, KCO) to form N-alkyl derivatives. The reaction proceeds via nucleophilic attack by the amine groups on the electrophilic carbon of the alkyl halide.

Example :

Reaction with methyl iodide yields N,N'-dimethylthis compound. Steric hindrance from the cyclopropane ring influences regioselectivity.

Acylation Reactions

The compound reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base (e.g., pyridine) to form amides. The strained ring enhances nucleophilicity, facilitating rapid acylation.

Example :

Treatment with benzoyl chloride produces N,N'-dibenzoylthis compound, a stable amide derivative.

Oxidation Reactions

Oxidation of this compound using agents like KMnO or CrO under acidic conditions yields imines or nitriles. The reaction pathway depends on the oxidizing agent and conditions.

Key Pathways :

-

Imine Formation : Partial oxidation generates Schiff bases.

-

Nitrile Formation : Strong oxidation cleaves the cyclopropane ring, producing nitriles (e.g., malononitrile derivatives).

Coordination Chemistry

The diamine acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Ni, Co). Coordination occurs through the lone pairs of the amine groups, stabilizing metal ions in aqueous or alcoholic solutions.

Example :

Reaction with CuSO produces [Cu(CHN)]SO, a complex used in catalysis and material science.

Substitution Reactions

Nucleophilic substitution reactions introduce substituents onto the cyclopropane ring. Halogenation with agents like N-bromosuccinimide (NBS) yields brominated derivatives.

Example :

Treatment with NBS in CCl produces 1-bromo-2-aminocyclopropane, a precursor for further functionalization.

Comparative Reactivity with Similar Diamines

The reactivity of this compound is distinct due to ring strain and electronic effects. Below is a comparison with analogous compounds:

| Compound | Reactivity with Alkyl Halides | Oxidation Products | Coordination Ability |

|---|---|---|---|

| This compound | High (ring strain enhances nucleophilicity) | Imines, nitriles | Strong (bidentate ligand) |

| Cyclopropane-1,3-diamine | Moderate | Ketones, carboxylic acids | Moderate |

| Cyclobutane-1,2-diamine | Low | Stable oxides | Weak |

Mechanistic Insights

-

Nucleophilic Reactions : The amino groups attack electrophilic carbons in alkylation/acylation, driven by lone-pair availability .

-

Oxidation Pathways : Ring strain lowers activation energy for oxidation, facilitating C-N bond cleavage.

-

Coordination Geometry : Metal complexes adopt square planar or octahedral geometries, depending on the metal ion.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cyclopropane-1,2-diamine has the molecular formula and features a three-membered ring structure with two amine groups attached to adjacent carbon atoms. This unique configuration imparts considerable ring strain, enhancing its reactivity in various chemical transformations.

Chemistry

CPDA serves as a crucial building block for synthesizing complex organic molecules. Its role as a ligand in coordination chemistry further enhances its utility in creating metal complexes.

Biology

In biological research, CPDA is utilized to study enzyme mechanisms and as a precursor for biologically active molecules. Its structural properties allow it to interact effectively with various biological targets.

Medicine

CPDA derivatives exhibit notable pharmacological activities:

- Antimicrobial Activity : Research indicates that modifications to CPDA can enhance its efficacy against resistant bacterial strains, making it a candidate for new antibiotic development.

- Anticancer Properties : Studies have shown that certain CPDA derivatives can inhibit the growth of cancer cell lines through apoptosis and cell cycle arrest mechanisms.

- Neuropharmacological Effects : CPDA acts as a selective monoamine oxidase (MAO) inhibitor, suggesting potential therapeutic benefits for neurological disorders such as depression and anxiety.

Antimicrobial Efficacy

A study evaluated several CPDA derivatives against resistant bacterial strains. Results indicated that specific modifications significantly increased potency, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Anticancer Mechanism

In vitro experiments on breast cancer cell lines demonstrated that a specific CPDA derivative induced apoptosis via caspase pathway activation. This highlights the potential for developing CPDA-based compounds as novel anticancer agents.

Neuropharmacological Effects

Research on the neuropharmacological effects of CPDA found it to be a selective MAO inhibitor. Animal models treated with CPDA derivatives showed significant improvements compared to controls, indicating promising therapeutic applications.

Wirkmechanismus

The mechanism by which cyclopropane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The conformational rigidity imposed by the cyclopropane ring enhances the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Cyclopropane-1,2-diamine can be compared with other similar compounds, such as:

Cyclopropane-1,3-diamine: Differing in the position of the amine groups, this compound exhibits distinct reactivity and applications.

Cyclobutane-1,2-diamine: With a four-membered ring, this compound has different strain and stability characteristics compared to this compound.

Cyclopentane-1,2-diamine: Featuring a five-membered ring, it shows variations in chemical behavior and biological activity.

The uniqueness of this compound lies in its three-membered ring structure, which imparts significant ring strain and reactivity, making it a valuable compound in various chemical transformations and applications .

Biologische Aktivität

Cyclopropane-1,2-diamine (CPDA) is a cyclic organic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique three-membered ring structure and the presence of two amine groups contribute to its diverse interactions with biological systems. This article reviews the biological activities of CPDA, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C3H8N2 and features a strained cyclopropane ring with two amine groups attached to adjacent carbon atoms. This configuration imparts unique chemical reactivity and biological properties.

Pharmacological Activities

Antimicrobial Properties

CPDA derivatives have been reported to exhibit antimicrobial activity against various pathogens. For instance, studies indicate that modifications of CPDA can enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

Research has demonstrated that CPDA possesses anticancer properties. It has been found to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study indicated that specific CPDA derivatives could induce significant cytotoxic effects in breast cancer cells .

Enzyme Inhibition

CPDA functions as an enzyme inhibitor, particularly in the context of monoamine oxidase (MAO) inhibition. The compound's ability to form stable complexes with MAO suggests potential applications in treating neurological disorders .

The biological activity of CPDA can be attributed to several mechanisms:

- Binding Affinity : The conformational rigidity provided by the cyclopropane ring enhances binding affinity to molecular targets such as enzymes and receptors.

- Reactivity : The strained C-C bonds in CPDA facilitate nucleophilic attacks, leading to various biochemical transformations that can modulate biological pathways .

- Electrochemical Properties : Recent studies suggest that electrochemical cleavage of C-C bonds in cyclopropanes can lead to functionalization that enhances biological activity .

1. Antimicrobial Efficacy

A study evaluated several CPDA derivatives for their antimicrobial properties against resistant bacterial strains. The results showed that certain modifications significantly increased potency, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

2. Anticancer Mechanism

In vitro experiments on breast cancer cell lines demonstrated that a specific CPDA derivative induced apoptosis through the activation of caspase pathways. The study highlighted the potential for developing CPDA-based compounds as novel anticancer agents .

3. Neuropharmacological Effects

Research investigating the neuropharmacological effects of CPDA found that it acts as a selective MAO inhibitor, which may offer therapeutic benefits for conditions such as depression and anxiety disorders. The study noted significant improvements in animal models treated with CPDA derivatives compared to controls .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other cyclic diamines:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Three-membered ring | Antimicrobial, anticancer |

| Cyclobutane-1,2-diamine | Four-membered ring | Limited biological activity |

| Cyclohexane-1,2-diamine | Six-membered ring | Moderate enzyme inhibition |

Eigenschaften

IUPAC Name |

cyclopropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSBSLFFVASXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903789 | |

| Record name | NoName_4536 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.